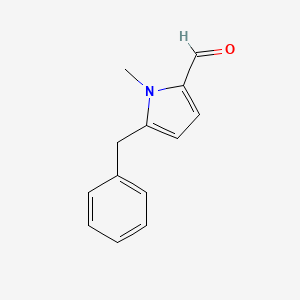
5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde (5-BMPC) is a chemical compound belonging to the pyrrole family. It is a colorless, water-soluble, crystalline solid that is used in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BMPC is also known as 5-benzyl-2-methyl-1H-pyrrole-3-carboxaldehyde. The compound is an important intermediate for the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory drugs.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde involves the condensation of benzylamine with 2-acetyl-1-methylpyrrole followed by oxidation of the resulting intermediate to yield the desired product.
Starting Materials
Benzylamine, 2-acetyl-1-methylpyrrole, Sodium periodate, Sodium bicarbonate, Methanol, Wate
Reaction
Step 1: Dissolve 2-acetyl-1-methylpyrrole (1.0 g, 7.5 mmol) in methanol (10 mL) and add benzylamine (1.2 g, 11.3 mmol) to the solution. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in methanol (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) to the solution. Stir the mixture at room temperature for 2 hours., Step 4: Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid.
Mécanisme D'action
The mechanism of action of 5-BMPC is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is thought to function as a nucleophile, reacting with electrophilic species to form covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-BMPC are not well understood. However, the compound has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. It is believed that the compound may have some effect on the body, but further research is needed to determine the exact biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 5-BMPC in laboratory experiments is its water solubility, which allows for easy purification and recrystallization. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is sensitive to light and air, and can be easily oxidized. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
The future directions for 5-BMPC research include further investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of pharmaceuticals, agrochemicals, and natural products using the compound as an intermediate. Further research could also be done on the stability of the compound and its sensitivity to light and air. Finally, research could be done on the safety and toxicity of the compound and its potential applications in medicine.
Applications De Recherche Scientifique
5-BMPC is used in scientific research as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of antifungal agents, such as fluconazole and itraconazole, and anti-inflammatory drugs, such as diclofenac and naproxen. 5-BMPC has also been used in the synthesis of a variety of agrochemicals, such as insecticides and herbicides, and in the synthesis of natural products, such as terpenes and alkaloids.
Propriétés
IUPAC Name |
5-benzyl-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMBMUENPXDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

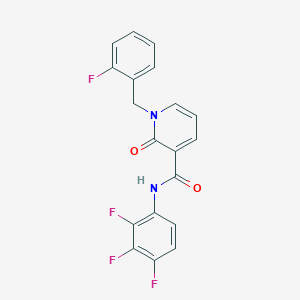
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
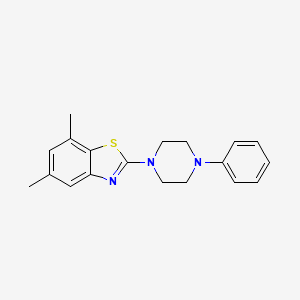
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)
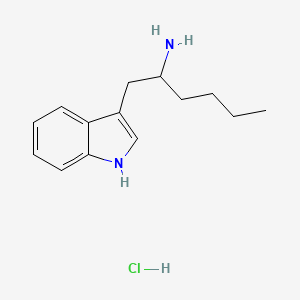
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)
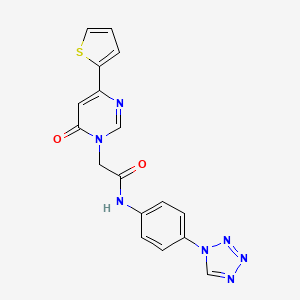
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)
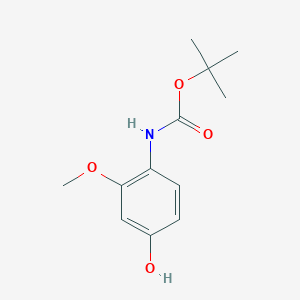
![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)